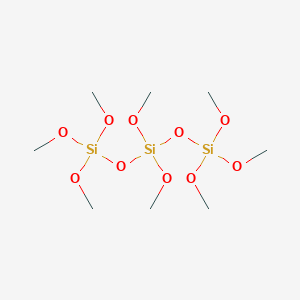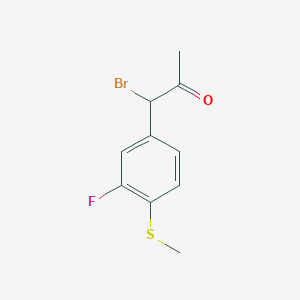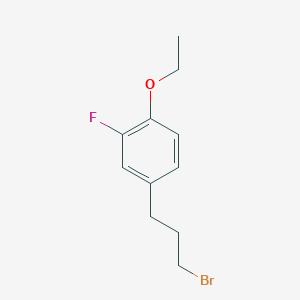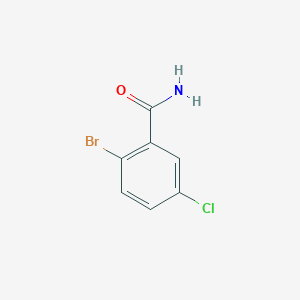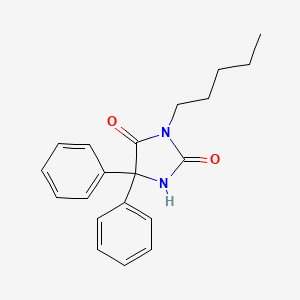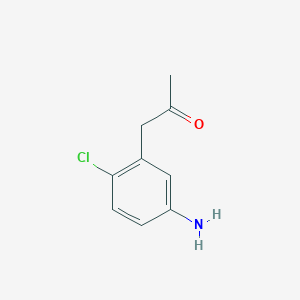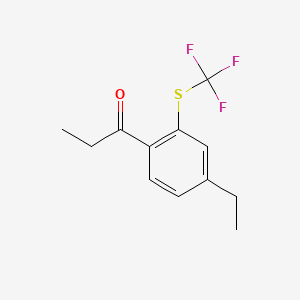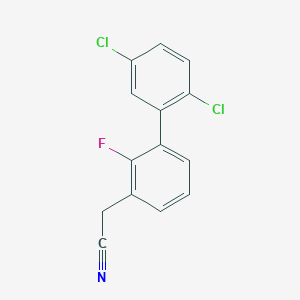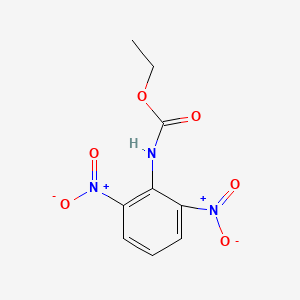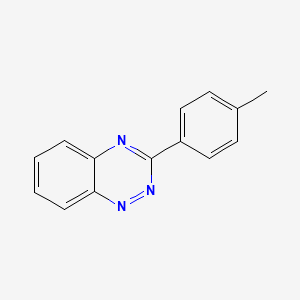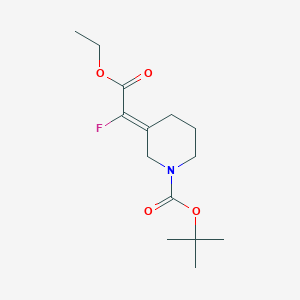
tert-butyl (3Z)-3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate: This compound is particularly valuable in drug development and material synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxy and fluoro substituents under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products: The major products formed from these reactions include various oxo, hydroxy, and substituted piperidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate is used as a building block for the synthesis of complex molecules, including spirocycles and other heterocyclic compounds .
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme interactions and protein-ligand binding.
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand .
Comparison with Similar Compounds
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Known for its use in the synthesis of small-ring spirocycles.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Utilized in the synthesis of various piperidine derivatives.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Used in the synthesis of fluorinated piperidine derivatives.
Uniqueness: tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate stands out due to its unique combination of ethoxy and fluoro substituents, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in specialized applications, such as drug development and material synthesis.
Properties
Molecular Formula |
C14H22FNO4 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-7-6-8-16(9-10)13(18)20-14(2,3)4/h5-9H2,1-4H3/b11-10- |
InChI Key |
OIVPCVALMPKGQL-KHPPLWFESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCN(C1)C(=O)OC(C)(C)C)/F |
Canonical SMILES |
CCOC(=O)C(=C1CCCN(C1)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


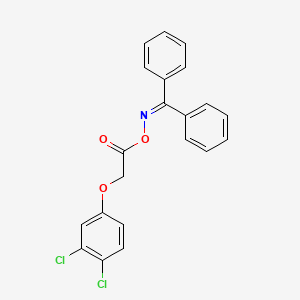
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)
